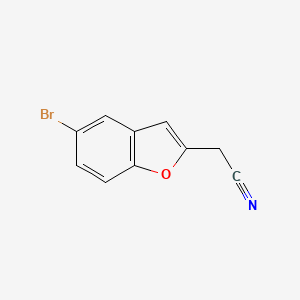

2-(5-Bromobenzofuran-2-yl)acetonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromo-1-benzofuran-2-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO/c11-8-1-2-10-7(5-8)6-9(13-10)3-4-12/h1-2,5-6H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYZKVUYPDAOJQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(O2)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 2 5 Bromobenzofuran 2 Yl Acetonitrile and Its Derivatives

Reactions Involving the Acetonitrile (B52724) Group

The acetonitrile moiety, with its activated methylene (B1212753) group and electrophilic nitrile carbon, is a key site for synthetic modifications.

Functional Group Interconversions of the Nitrile Moiety

The nitrile group is amenable to several fundamental functional group interconversions. While specific examples for 2-(5-Bromobenzofuran-2-yl)acetonitrile are not extensively documented in the provided literature, the general reactivity of nitriles suggests pathways for its transformation. For instance, acid- or base-catalyzed hydrolysis would convert the nitrile into a carboxylic acid (2-(5-bromobenzofuran-2-yl)acetic acid) or a corresponding amide. Similarly, reduction of the nitrile group, typically with reducing agents like lithium aluminum hydride or catalytic hydrogenation, would yield the primary amine, 2-(5-bromobenzofuran-2-yl)ethanamine. These transformations are foundational in organic synthesis for converting nitriles into other important functional groups. researchgate.net

Cycloaddition Reactions and Annulations Utilizing the Nitrile Functionality

The nitrile group is an active participant in cycloaddition and annulation reactions to form new heterocyclic rings. Research on related compounds, such as 2-[1-(5-bromobenzofuran-2-yl)-ethylidene]malononitrile, demonstrates the utility of the nitrile functionality in building complex molecular architectures. This malononitrile (B47326) derivative, which shares the core 5-bromobenzofuran (B130475) structure, undergoes reactions with various reagents to yield pyrazole (B372694), thiophene (B33073), and thienopyrimidine systems. researchcommons.org For example, the reaction of a derivative with hydrazine (B178648) can lead to the formation of a pyrazole ring.

Nucleophilic Additions to the Nitrile Carbon

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reaction is a common method for forming new carbon-carbon bonds. For example, the addition of Grignard reagents or organolithium compounds to the nitrile would, after hydrolysis of the intermediate imine, produce ketones.

A study on a related derivative, 6-(5-bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile, showcases reactions that, while not direct additions to the nitrile of the parent compound, highlight the reactivity of a cyano group within this molecular framework. The study details how this compound reacts with chloroacetone (B47974) or ω-bromoacetophenone, leading to S-alkylation followed by cyclization involving the nitrile group to form thieno[2,3-b]pyridine (B153569) derivatives. mdpi.comresearchgate.net

Reactivity of the Benzofuran (B130515) Heterocycle

The benzofuran ring system has its own distinct reactivity, with both the benzenoid and furan (B31954) portions available for chemical modification.

Electrophilic Aromatic Substitution on the Benzenoid Portion of the Benzofuran

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic systems like benzofuran. masterorganicchemistry.comlibretexts.org In the benzofuran ring, electrophilic attack preferentially occurs at the 2-position of the furan ring due to the stability of the resulting sigma complex. pearson.comechemi.com However, in this compound, the 2-position is already substituted.

The bromine atom at the 5-position is a deactivating, ortho-, para-directing group. Therefore, electrophilic substitution on the benzenoid ring would be expected to occur at the positions ortho or para to the directing groups (the oxygen of the furan ring and the bromine atom). The oxygen atom strongly directs electrophiles to the 4 and 6 positions. The bromine at position 5 also directs to the 4 and 6 positions. Consequently, electrophilic attack is most likely to occur at the C4 and C6 positions of the benzene (B151609) ring. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (SO₃/H₂SO₄), and Friedel-Crafts alkylation and acylation. youtube.com

Transformations at the Furan Ring

The furan part of the benzofuran system can undergo its own set of transformations. Furans can act as dienes in Diels-Alder [4+2] cycloaddition reactions, although the aromaticity of the benzofuran system makes this less favorable than for simple furans. nih.govresearchgate.net

Palladium-catalyzed cross-coupling reactions are a powerful tool for modifying the benzofuran nucleus. nih.gov The bromine atom at the C5 position is a prime site for reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of various aryl, vinyl, or alkynyl substituents. rsc.org For instance, the synthesis of garcifuran B involves a key step where a trimethylstannyl reactant couples with 5-bromobenzofuran to form a new carbon-carbon bond. rsc.org While the starting material is not the acetonitrile derivative, this demonstrates the synthetic utility of the C5-bromo position.

Additionally, the furan ring itself can undergo transformations such as ring-opening under certain oxidative or reductive conditions. nih.govresearchgate.net Photochemical reactions have also been used to synthesize aryl-substituted furyl derivatives from brominated furan precursors. researchgate.net

Transformations at the Bromo Substituent

The bromine atom at the C5 position of the benzofuran ring is a key site for derivatization, enabling the introduction of a wide array of substituents through modern synthetic methodologies.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromo substituent on the benzofuran ring is particularly amenable to these transformations, most notably the Suzuki-Miyaura coupling reaction. This reaction allows for the arylation of the benzofuran core by coupling the bromo derivative with various arylboronic acids.

Research on analogous compounds, such as 2-(4-bromophenyl)benzofuran, has established optimized conditions for such couplings. mdpi.com Typically, the reaction is carried out in the presence of a palladium catalyst, a base, and a suitable solvent system. For instance, a highly efficient Suzuki coupling has been demonstrated using a specific Pd(II) complex as the catalyst, potassium carbonate as the base, and an ethanol (B145695)/water mixture as the solvent at elevated temperatures. mdpi.com The choice of catalyst, base, and solvent is crucial for achieving high yields. mdpi.com

A study on 5-bromo-2-fluorobenzofuran (B8782360) successfully demonstrated the selective coupling at the C–Br bond using a palladium catalyst, leaving a C–F bond intact. beilstein-journals.org This highlights the chemoselectivity of palladium catalysis and its utility in orthogonal synthesis, where different halogen substituents can be addressed sequentially. beilstein-journals.org This methodology is directly applicable to this compound, allowing for the synthesis of a diverse library of 5-arylbenzofuran derivatives.

Table 1: Representative Conditions for Suzuki Cross-Coupling on Bromo-Substituted Benzofurans

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(II) complex (3 mol%) | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 97 | mdpi.com |

| PdCl₂ | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 55 | mdpi.com |

| Pd(OAc)₂ | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 61 | mdpi.com |

This interactive table summarizes typical conditions used for Suzuki cross-coupling reactions on bromo-substituted benzofuran analogues, demonstrating the optimization of catalyst and base selection.

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as a halogen, on an aromatic ring with a nucleophile. libretexts.org Unlike SN1 and SN2 reactions, the SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. libretexts.org

For SNAr to proceed efficiently, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.orgyoutube.com In the case of this compound, the bromo substituent is at the C5 position. The primary electron-withdrawing feature is the acetonitrile group at the C2 position. The electron-withdrawing effect of this group on the C5 position is transmitted through the benzofuran ring system. However, without a strongly activating group, such as a nitro group, directly ortho or para to the bromine atom, the C5 position is generally not considered sufficiently electron-deficient to undergo SNAr reactions under standard conditions. Consequently, direct displacement of the bromine via a classical SNAr mechanism is challenging and less common than palladium-catalyzed cross-coupling reactions for the derivatization of this position.

Formation of Polyheterocyclic Systems Incorporating the this compound Core or its Precursors

The this compound scaffold is a valuable building block for the synthesis of fused and linked polyheterocyclic systems, which are of significant interest in medicinal chemistry.

The 5-bromobenzofuran-2-yl moiety has been successfully incorporated into pyridine (B92270) and pyrimidine (B1678525) ring systems through multi-step synthetic sequences. A common strategy involves using a precursor like sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate, which can be cyclized with various reagents to form substituted pyridines. mdpi.comresearchgate.net For example, treatment of a derived 6-(5-bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile with reagents like 2,4-pentanedione or malononitrile in acetic acid with ammonium (B1175870) acetate (B1210297) leads to the formation of various functionalized pyridine derivatives. mdpi.comresearchgate.net

These pyridine derivatives can then serve as intermediates for the construction of fused pyrimidine rings. For instance, thieno[2,3-b]pyridines derived from the 5-bromobenzofuran core can be further cyclized to yield pyrimido[4',5':4,5]thieno[2,3-b]pyridine systems. mdpi.comresearchgate.net

Table 2: Synthesis of Pyridine Derivatives from a 6-(5-Bromobenzofuran-2-yl) Precursor

| Reagent | Product | Reference |

|---|---|---|

| 2,4-Pentanedione | 1-(6-(5-bromobenzofuran-2-yl)-2-methylpyridin-3-yl)ethanone | mdpi.com |

| Ethyl 3-oxobutanoate | Ethyl 6-(5-bromobenzofuran-2-yl)-2-methylpyridine-3-carboxylate | mdpi.com |

| Malononitrile | 2-Amino-6-(5-bromobenzofuran-2-yl)pyridine-3-carbonitrile | mdpi.com |

This interactive table showcases various reagents used to construct different pyridine heterocycles incorporating the 5-bromobenzofuran-2-yl moiety.

The synthesis of thiazole (B1198619) derivatives bearing the 5-bromobenzofuran-2-yl substituent has been achieved through the Hantzsch thiazole synthesis and related methods. One established route involves the reaction of a thiosemicarbazone precursor, such as 1-(5-bromobenzofuran-2-yl)ethan-1-one thiosemicarbazone, with α-halocarbonyl compounds. sciepub.com For example, reacting this thiosemicarbazone with chloroacetonitrile (B46850) or chloroacetaldehyde (B151913) in ethanol with sodium acetate yields the corresponding iminothiazole or hydrazonothiazole derivatives. sciepub.com

Similarly, 1,3,4-thiadiazoles can be synthesized from related precursors. A general method involves the cyclization of α-chlorobenzal phenylhydrazone derivatives with potassium thiocyanate. sphinxsai.com This approach could be adapted to precursors derived from this compound to construct thiadiazole-containing systems.

Table 3: Thiazole Derivatives from 1-(5-Bromobenzofuran-2-yl)ethan-1-one Thiosemicarbazone

| α-Halo Reagent | Product Structure | Reference |

|---|---|---|

| Chloroacetonitrile | (E)-2-((1-(5-bromobenzofuran-2-yl)ethylidene)hydrazono)thiazolidin-4-one derivative | sciepub.com |

This interactive table illustrates the synthesis of different thiazole derivatives starting from a common 5-bromobenzofuran-containing precursor.

The 5-bromobenzofuran core has been integrated into pyrazole and oxadiazole heterocycles, which are known for their pharmaceutical potential. dntb.gov.ua While direct cyclization of this compound is one possible route, more commonly, precursors such as carbohydrazides derived from the core are used. For instance, 6-(5-bromobenzofuran-2-yl)-2-methylnicotinohydrazide has been reacted with acetylacetone (B45752) to produce a 2-[6-(5-bromo-benzofuran-2-yl)-2-methyl-pyridine-3-carbonyl]-3,5-dimethyl-pyrazol-1-yl)-methanone, a complex polyheterocyclic system. researchgate.net

General synthetic strategies for 1,3,4-oxadiazoles often involve the cyclization of acylhydrazones or the reaction of carbohydrazides with orthoesters. dntb.gov.ua These established methods provide a framework for synthesizing oxadiazoles (B1248032) linked to the 5-bromobenzofuran-2-yl moiety, starting from the corresponding acid or ester derivatives of the parent compound.

Synthesis of Thieno[2,3-b]pyridine Systems

The synthesis of thieno[2,3-b]pyridine systems from derivatives of this compound often proceeds through a modified Gewald reaction pathway. A key intermediate, 6-(5-bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile, is utilized as a building block for the annulation of the thiophene ring.

This intermediate is first treated with a base, such as potassium hydroxide (B78521) in N,N-dimethylformamide (DMF), to generate a reactive thiolate anion. nih.gov Subsequent reaction with various α-halo compounds, such as chloroacetone, phenacyl bromide, chloroacetonitrile, or ethyl chloroacetate, leads to S-alkylation, forming thioether intermediates. nih.govresearchgate.net These intermediates, upon heating in the presence of a base like piperidine (B6355638), undergo intramolecular cyclization to yield the corresponding 3-aminothieno[2,3-b]pyridine derivatives. nih.gov The reaction involves the nucleophilic attack of the nitrogen from the amino group (formed via tautomerization of the pyridine ring) or the carbanion generated from the methylene group onto the nitrile carbon, followed by tautomerization to form the stable aromatic thieno[2,3-b]pyridine ring system.

For example, the reaction of 6-(5-bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile with chloroacetone yields an intermediate, 2-(2-oxopropylthio)-6-(5-bromobenzofuran-2-yl)pyridine-3-carbonitrile. nih.gov This intermediate, when heated in ethanol with a catalytic amount of piperidine, cyclizes to form 1-(3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethan-1-one. nih.gov Similarly, reactions with other α-halo compounds provide access to a variety of substituted thieno[2,3-b]pyridines. researchgate.net

| Starting Material | Reagent | Product | Ref. |

| 6-(5-Bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Chloroacetone | 1-(3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethan-1-one | nih.gov |

| 6-(5-Bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Phenacyl bromide | (3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)(phenyl)methanone | nih.gov |

| 6-(5-Bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Chloroacetonitrile | 3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile | nih.gov |

| 6-(5-Bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Ethyl chloroacetate | Ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate | nih.gov |

Synthesis of Quinoline (B57606) and Other Fused Heterocycles

The activated methylene group in this compound makes it a suitable reactant for the Friedländer annulation, a classic and versatile method for synthesizing quinolines. organic-chemistry.orgnih.gov This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl or, in this case, a nitrile group. organic-chemistry.org

In a plausible synthetic route, this compound can be reacted with an o-aminoaryl aldehyde or ketone (e.g., 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone) under acid or base catalysis. The reaction mechanism initiates with the formation of an enamine or enolate from the acetonitrile derivative, which then undergoes a condensation reaction with the carbonyl group of the o-aminoaryl reactant. This is followed by an intramolecular cyclization and subsequent dehydration (or elimination of water) to afford the fully aromatic quinoline ring system. The result is a 2-(5-bromobenzofuran-2-yl)-3-cyanoquinoline derivative. The specific substituent at the 4-position of the quinoline ring is determined by the R group on the carbonyl of the o-aminoaryl reactant.

This synthetic strategy provides a direct pathway to construct hybrid molecules where a benzofuran moiety is directly linked to a quinoline core, a structural motif present in various biologically active compounds.

| Reactant A | Reactant B (o-Aminoaryl Carbonyl) | Potential Product |

| This compound | 2-Aminobenzaldehyde | 2-(5-Bromobenzofuran-2-yl)quinoline-3-carbonitrile |

| This compound | 2-Aminoacetophenone | 2-(5-Bromobenzofuran-2-yl)-4-methylquinoline-3-carbonitrile |

| This compound | 2-Aminobenzophenone | 2-(5-Bromobenzofuran-2-yl)-4-phenylquinoline-3-carbonitrile |

Synthesis of Thiazolidinone Derivatives

The synthesis of thiazolidinone derivatives from this compound typically requires a multi-step approach, beginning with the functionalization of the active methylene group. A common and effective strategy is the Knoevenagel condensation. nih.gov

In the first step, this compound is reacted with an aromatic aldehyde (e.g., benzaldehyde) in the presence of a basic catalyst such as piperidine or triethylamine. This reaction yields an α,β-unsaturated nitrile intermediate, specifically a 3-aryl-2-(5-bromobenzofuran-2-yl)acrylonitrile derivative. mdpi.com

The resulting acrylonitrile (B1666552) derivative, containing a polarized carbon-carbon double bond, is susceptible to nucleophilic attack. For the synthesis of a thiazolidinone ring, this intermediate can be subjected to a cyclocondensation reaction with thioglycolic acid. The reaction proceeds via a Michael addition of the thiol group of thioglycolic acid to the β-carbon of the acrylonitrile. This is followed by an intramolecular cyclization, where the carboxylic acid group attacks the nitrile, which upon hydrolysis and tautomerization, or the amino group attacks the ester carbonyl (if an ester of thioglycolic acid is used), leading to the formation of the 4-thiazolidinone (B1220212) ring. mdpi.comresearchgate.net This sequence provides a versatile route to novel 5-substituted-4-thiazolidinone derivatives bearing the 5-bromobenzofuran-2-yl moiety.

| Step | Starting Material | Reagent(s) | Intermediate/Product |

| 1. Knoevenagel Condensation | This compound | Aromatic Aldehyde (Ar-CHO), Base (e.g., Piperidine) | 3-Aryl-2-(5-bromobenzofuran-2-yl)acrylonitrile |

| 2. Cyclocondensation | 3-Aryl-2-(5-bromobenzofuran-2-yl)acrylonitrile | Thioglycolic Acid (HSCH₂COOH) | 5-Aryl-2-(5-bromobenzofuran-2-yl)-4-oxothiazolidine-2-carbonitrile (after cyclization and rearrangement) |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 2-(5-Bromobenzofuran-2-yl)acetonitrile, the spectrum would exhibit distinct signals corresponding to the protons of the methylene (B1212753) group and the aromatic protons of the benzofuran (B130515) ring system.

The methylene protons (-CH₂CN) adjacent to the benzofuran ring are expected to appear as a singlet in the approximate range of δ 3.8-4.0 ppm. The chemical shift is influenced by the electron-withdrawing nature of both the nitrile group and the heterocyclic ring.

The benzofuran ring system gives rise to more complex signals in the aromatic region (typically δ 6.5-8.0 ppm).

The proton at the 3-position of the furan (B31954) ring would likely appear as a singlet or a finely coupled multiplet around δ 6.8-7.0 ppm.

The protons on the benzene (B151609) ring (H-4, H-6, and H-7) would show a characteristic splitting pattern. H-7 is adjacent to the bromine atom, H-4 is ortho to the fusion point, and H-6 is situated between them. This arrangement would likely result in a doublet for H-7, a doublet for H-4, and a doublet of doublets for H-6, with coupling constants typical for ortho and meta relationships.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₂CN | 3.90 | s (singlet) |

| H-3 | 6.85 | s (singlet) |

| H-7 | 7.60 | d (doublet) |

| H-6 | 7.45 | dd (doublet of doublets) |

| H-4 | 7.75 | d (doublet) |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR spectroscopy maps the carbon framework of a molecule. In the spectrum of this compound, distinct signals would be observed for each unique carbon atom.

The methylene carbon (-C H₂CN) is expected to resonate at a relatively low field, around δ 20-25 ppm.

The nitrile carbon (-C≡N) would appear in a characteristic region for cyano groups, typically around δ 115-120 ppm.

The benzofuran ring system would display a series of signals in the aromatic region (δ 100-160 ppm). The carbon bearing the bromine atom (C-5) would be found around δ 115-120 ppm, and the oxygen-bearing carbon (C-7a) would be at a lower field, approximately δ 155 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₂CN | 22.5 |

| -C≡N | 117.0 |

| C-3 | 105.0 |

| C-3a | 128.5 |

| C-4 | 125.0 |

| C-5 | 117.5 |

| C-6 | 129.0 |

| C-7 | 114.0 |

| C-7a | 155.0 |

| C-2 | 148.0 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, it would primarily show correlations between the coupled aromatic protons (H-4, H-6, and H-7), confirming their positions relative to one another.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of H-3, H-4, H-6, H-7, and the methylene group to their corresponding carbon signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

The nominal molecular weight of this compound (C₁₀H₆BrNO) is 235 g/mol for the ⁷⁹Br isotope and 237 g/mol for the ⁸¹Br isotope. The mass spectrum would, therefore, show a characteristic isotopic pattern for the molecular ion [M]⁺, with two peaks of nearly equal intensity at m/z 235 and 237, which is a definitive indicator of the presence of a single bromine atom.

Common fragmentation pathways would likely involve the loss of the cyano group (-CN) or the entire acetonitrile (B52724) side chain (-CH₂CN). Cleavage of the benzofuran ring is also possible under electron ionization conditions.

HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule and its fragments. This technique can distinguish between compounds with the same nominal mass but different chemical formulas. For this compound, HRMS would confirm the elemental formula C₁₀H₆BrNO by matching the experimentally measured exact mass to the calculated theoretical mass with high precision (typically within 5 ppm).

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would display several characteristic absorption bands:

A sharp, medium-intensity peak around 2240-2260 cm⁻¹ is characteristic of the C≡N (nitrile) stretching vibration. rsc.org

Absorptions in the 3100-3000 cm⁻¹ range would correspond to the C-H stretching of the aromatic benzofuran ring.

C-H stretching vibrations of the methylene (-CH₂-) group would appear just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ region.

The 1600-1450 cm⁻¹ region would contain several bands corresponding to the C=C stretching vibrations within the aromatic and furan rings.

A strong absorption band representing the C-O-C (aryl-ether) stretching of the benzofuran system would be expected in the 1250-1050 cm⁻¹ range.

The C-Br stretching vibration typically appears in the fingerprint region at lower wavenumbers, generally between 600-500 cm⁻¹ .

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C≡N (Nitrile) | Stretch | 2240 - 2260 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H (-CH₂-) | Stretch | 2950 - 2850 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Aryl Ether C-O-C | Stretch | 1250 - 1050 |

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. This method determines the mass percentages of the constituent elements—carbon (C), hydrogen (H), and nitrogen (N)—which are then compared against the theoretical values calculated from the compound's proposed molecular formula. For this compound (C₁₀H₆BrNO), this comparison is crucial for confirming that the correct atoms are present in the expected ratios.

In practice, the analysis is typically performed using an automated elemental analyzer. A small, precisely weighed sample of the compound is combusted at high temperatures, converting the elements into simple gaseous products (e.g., CO₂, H₂O, N₂). These gases are then separated and quantified by a detector. The results are considered acceptable when the experimentally determined percentages are within ±0.4% of the theoretical values, a standard tolerance in synthetic chemistry. researchgate.net While specific experimental data for this compound is not detailed in the reviewed literature, the expected theoretical composition can be precisely calculated.

Table 1: Theoretical Elemental Composition of this compound (C₁₀H₆BrNO)

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percent (%) |

| Carbon | C | 12.01 | 10 | 120.10 | 48.23 |

| Hydrogen | H | 1.01 | 6 | 6.06 | 2.43 |

| Bromine | Br | 79.90 | 1 | 79.90 | 32.09 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 5.63 |

| Oxygen | O | 16.00 | 1 | 16.00 | 6.42 |

| Total | 249.07 | 100.00 |

This foundational analysis provides the first layer of evidence for the successful synthesis of the target molecule. researchgate.netzsmu.edu.ua

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides unambiguous proof of a molecule's connectivity, conformation, and stereochemistry, as well as insights into intermolecular interactions such as hydrogen bonding and π-π stacking. nih.gov

For a compound like this compound, the process would involve growing a high-quality single crystal, which is then mounted in an X-ray diffractometer. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected. By analyzing the positions and intensities of the diffracted beams, a detailed electron density map of the molecule can be generated, from which the atomic positions are determined.

While a crystal structure for this compound itself has not been reported in the surveyed literature, studies on closely related derivatives, such as 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime, demonstrate the utility of this technique for the broader class of 5-bromobenzofuran (B130475) compounds. jcchems.comresearchgate.net These studies have successfully elucidated the molecular structures, confirming features like the planarity of the benzofuran ring system and the conformation of substituent groups. jcchems.comresearchgate.net The data obtained from such an analysis are extensive and include unit cell dimensions, space group, and atomic coordinates.

Table 2: Representative Crystallographic Data for a Related Benzofuran Derivative

| Parameter | Example Value (for a related compound) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Volume (ų) | 1978.5 |

| Z | 4 |

| R-factor | < 0.05 |

Note: Data are hypothetical and representative of what would be obtained for a molecule of this type, based on published studies of similar compounds. jcchems.comresearchgate.net

The successful application of X-ray crystallography to these analogs confirms its feasibility and importance for the definitive structural characterization of this compound, should suitable crystals be obtained. researchgate.net

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable tools in synthetic chemistry for monitoring the progress of reactions, assessing the purity of products, and purifying compounds from reaction mixtures. Thin-layer chromatography (TLC) and column chromatography are the most common techniques employed for these purposes.

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective qualitative technique used to determine the number of components in a mixture and to track the conversion of reactants to products. A small spot of the reaction mixture is applied to a TLC plate (typically silica (B1680970) gel on a glass or aluminum backing), which is then placed in a developing chamber containing a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase.

For a compound like this compound, a typical mobile phase might consist of a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297). The ratio of these solvents is optimized to achieve good separation. After development, the plate is visualized, often under UV light, where UV-active compounds like benzofurans appear as dark spots. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given solvent system and is used to identify the product and assess its purity.

Column Chromatography

When purification of the crude product is necessary, column chromatography is the preferred method for separation on a preparative scale. researchgate.net This technique operates on the same principles as TLC but on a larger scale. A glass column is packed with a stationary phase, most commonly silica gel. sci-hub.se The crude product is loaded onto the top of the column and eluted with a mobile phase, similar to that used for TLC.

The components of the mixture travel down the column at different rates, separating into distinct bands. Fractions are collected sequentially as the solvent exits the bottom of the column. The composition of these fractions is monitored by TLC to identify those containing the pure desired product. These pure fractions are then combined, and the solvent is removed by evaporation to yield the purified this compound.

Table 3: Typical Chromatographic Conditions for Purification

| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Purpose |

| TLC | Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | Reaction monitoring, Purity assessment |

| Column Chromatography | Silica Gel (60-120 mesh) | Gradient of Hexane and Ethyl Acetate | Purification of crude product |

The combined use of TLC and column chromatography ensures that the final compound is isolated with a high degree of purity, which is essential for its subsequent use and for obtaining accurate data from other analytical techniques. researchgate.netsci-hub.se

Future Research Directions and Synthetic Innovations for 2 5 Bromobenzofuran 2 Yl Acetonitrile Chemistry

Development of More Efficient and Sustainable Synthetic Routes for the Compound

The development of environmentally benign and economically viable synthetic methods is a cornerstone of modern chemistry. For the synthesis of 2-(5-Bromobenzofuran-2-yl)acetonitrile, future research will likely focus on moving away from traditional multi-step procedures that often involve harsh reagents and generate significant waste. The principles of green chemistry, such as atom economy, use of renewable feedstocks, and catalytic processes, will guide the innovation in this area.

Recent advancements in the synthesis of benzofuran (B130515) derivatives have highlighted the potential of various catalytic systems. nih.gov These include palladium, copper, nickel, and rhodium-based catalysts that can facilitate the key bond-forming reactions in a more efficient manner. nih.govacs.orgthieme.de For instance, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling of a suitable ortho-halophenol with a terminal alkyne, followed by intramolecular cyclization, offer a powerful tool for constructing the benzofuran core. acs.orgjocpr.com The use of well-defined palladium catalysts can lead to high yields and selectivity under mild reaction conditions. acs.orgjocpr.com

Furthermore, the exploration of greener reaction media is a critical aspect of sustainable synthesis. The use of deep eutectic solvents (DES), ionic liquids, or even water as a solvent can significantly reduce the environmental impact of the synthesis. nih.govjbiochemtech.com Microwave-assisted organic synthesis (MAOS) is another promising technique that can accelerate reaction rates, improve yields, and reduce energy consumption. researchgate.net Electrochemical methods also present a clean and efficient alternative for the synthesis of benzofuran derivatives, often proceeding without the need for external catalysts or harsh reagents. jbiochemtech.com

| Catalytic System | Key Features | Potential Advantages for Sustainable Synthesis | References |

|---|---|---|---|

| Palladium-based Catalysts | High efficiency in cross-coupling and cyclization reactions. | High yields and selectivity, mild reaction conditions. | nih.govacs.orgorganic-chemistry.orgunicatt.itnih.govysu.amnih.gov |

| Copper-based Catalysts | Cost-effective and readily available. Promotes C-O bond formation. | Lower cost, can be used in greener solvents like DES. | nih.govacs.org |

| Nickel-based Catalysts | Affordable and effective for intramolecular nucleophilic additions. | Environmentally compatible metal, good for specific bond formations. | nih.govthieme.de |

| Rhodium-based Catalysts | Effective for arylation and subsequent cyclization reactions. | High efficiency in specific tandem reactions. | nih.govacs.org |

| Visible-Light-Mediated Catalysis | Uses light as a renewable energy source to drive reactions. | Avoids the need for high temperatures and harsh reagents. | nih.gov |

Exploration of Novel Reaction Pathways and Catalytic Systems for Derivatization

The chemical versatility of this compound makes it an ideal starting material for the synthesis of a wide range of derivatives. The acetonitrile (B52724) group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cyclization reactions to form new heterocyclic rings. The bromo substituent on the benzene (B151609) ring is a handle for various cross-coupling reactions, allowing for the introduction of diverse functional groups.

Future research in this area will focus on the discovery and development of novel reaction pathways and catalytic systems to exploit the reactivity of this compound. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings, can be employed to functionalize the C5 position of the benzofuran ring. nih.gov This would allow for the synthesis of a library of compounds with varying electronic and steric properties.

The acetonitrile moiety is a particularly interesting functional group for derivatization. It can participate in [3+2] cycloaddition reactions with azides to form tetrazoles, or it can be used as a building block for the synthesis of pyrimidines, pyridines, and other nitrogen-containing heterocycles. mdpi.comresearchgate.net The development of novel catalytic systems that can selectively activate the C-H bonds of the methylene (B1212753) group in the acetonitrile moiety would open up new avenues for functionalization.

Furthermore, the combination of reactions at both the bromo and acetonitrile groups can lead to the synthesis of complex, polycyclic molecules. For example, an initial cross-coupling reaction at the bromine position, followed by a cyclization reaction involving the acetonitrile group, could be a powerful strategy for building intricate molecular architectures. The use of tandem or cascade reactions, where multiple bond-forming events occur in a single operation, will be a key area of research to improve the efficiency of these transformations. nih.govmdpi.combeilstein-journals.org

| Reaction Type | Functional Group Targeted | Potential Products | References |

|---|---|---|---|

| Suzuki Coupling | C-Br bond | 5-Aryl-benzofuran derivatives | nih.gov |

| Heck Coupling | C-Br bond | 5-Alkenyl-benzofuran derivatives | |

| Buchwald-Hartwig Amination | C-Br bond | 5-Amino-benzofuran derivatives | |

| Hydrolysis of Nitrile | -CN group | (5-Bromobenzofuran-2-yl)acetic acid | |

| Reduction of Nitrile | -CN group | 2-(5-Bromobenzofuran-2-yl)ethanamine | |

| Cyclization Reactions | -CH2CN group | Fused heterocyclic systems (e.g., pyridines, pyrazoles) | mdpi.comresearchgate.netresearchcommons.orgresearchgate.net |

Design and Synthesis of Advanced Molecular Architectures Incorporating the Benzofuran-Acetonitrile Motif

The benzofuran scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. rsc.orgscienceopen.comnih.gov The this compound motif is a valuable building block for the design and synthesis of advanced molecular architectures with potential therapeutic applications.

Future research will focus on incorporating this motif into larger, more complex molecules to enhance their biological activity and selectivity. For example, the acetonitrile group can be used to link the benzofuran core to other pharmacologically active moieties, creating hybrid molecules with dual or synergistic activities. The bromo substituent can be used to attach the molecule to a solid support for combinatorial synthesis or to introduce a radiolabel for imaging applications.

The design of novel enzyme inhibitors is a particularly promising area of research. For instance, benzofuran derivatives have been identified as selective inhibitors of sirtuin 2 (SIRT2), a potential target for the treatment of cancer and neurodegenerative diseases. mdpi.com The this compound scaffold could be used to design and synthesize new SIRT2 inhibitors with improved potency and selectivity.

Furthermore, the unique electronic and steric properties of the benzofuran-acetonitrile motif can be exploited to design molecules that can interact with specific biological targets, such as DNA, RNA, or proteins. The ability to systematically modify the structure of the molecule through derivatization at the bromo and acetonitrile positions will be crucial for optimizing these interactions and developing new therapeutic agents.

Potential Applications in Advanced Organic Materials Science

The unique photophysical and electronic properties of benzofuran derivatives make them attractive candidates for applications in advanced organic materials science. alfa-chemistry.comresearchgate.nettdl.orgnih.gov The extended π-conjugation of the benzofuran ring system can lead to interesting optical and electronic properties, such as fluorescence and charge transport.

Future research in this area will explore the potential of this compound and its derivatives in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). acs.orgrsc.orgnih.gov The ability to tune the electronic properties of the molecule by modifying the substituents on the benzofuran ring will be crucial for optimizing the performance of these devices.

For example, the introduction of electron-donating or electron-withdrawing groups at the C5 position through cross-coupling reactions can modulate the HOMO and LUMO energy levels of the molecule, which is a key factor in determining its performance in organic electronic devices. The acetonitrile group can also be used to modify the solid-state packing of the molecules, which can have a significant impact on their charge transport properties.

The development of multifunctional materials is another exciting area of research. Benzofuran derivatives have been shown to exhibit both high charge mobility and strong luminescence, making them promising candidates for use in light-emitting transistors and other advanced optoelectronic devices. acs.org The investigation of the mechanofluorochromic properties of benzonitrile (B105546) derivatives also suggests that materials based on the this compound scaffold could have applications in sensors and smart materials. rsc.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of novel synthetic methodologies from the laboratory to industrial-scale production requires the development of robust and scalable processes. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processes, including improved safety, better process control, and higher throughput.

Future research will focus on adapting the synthesis and derivatization of this compound to these advanced manufacturing technologies. Flow chemistry, where reagents are continuously pumped through a reactor, can enable the safe handling of hazardous reagents and intermediates, as well as provide precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields and selectivity, as well as facilitate the scale-up of the synthesis.

Automated synthesis platforms, which use robotics to perform chemical reactions, can be used to rapidly synthesize and screen libraries of this compound derivatives for their biological activity or material properties. This high-throughput approach can significantly accelerate the drug discovery and materials development process.

The integration of online analytical techniques, such as HPLC and mass spectrometry, with flow chemistry and automated synthesis platforms can provide real-time monitoring of reaction progress and product purity. This can enable the rapid optimization of reaction conditions and ensure the consistent quality of the final product. The development of integrated and automated systems for the synthesis, purification, and characterization of this compound and its derivatives will be a key area of future research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-Bromobenzofuran-2-yl)acetonitrile, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized via halogenation of benzofuran precursors followed by cyanoethylation. For example, analogous bromobenzofuran derivatives are synthesized using Suzuki-Miyaura coupling or electrophilic substitution reactions, with purification via column chromatography . Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Gas chromatography-mass spectrometry (GC-MS) is also recommended for detecting low-molecular-weight impurities .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and the acetonitrile moiety (δ ~3.8 ppm for CH₂ and δ ~120 ppm for CN in ¹³C NMR).

- FT-IR : Confirm the nitrile group (C≡N stretch at ~2250 cm⁻¹) and benzofuran C-O-C vibrations (~1250 cm⁻¹).

- X-ray crystallography : Resolve crystal packing and bond angles, as demonstrated for structurally similar bromobenzofuran derivatives .

Q. What storage conditions are critical for maintaining compound stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.